Tasisulam sodium

Descripción general

Descripción

Tasisulam sódico es un agente antitumoral de molécula pequeña con un mecanismo de acción novedoso. Actualmente se está investigando su potencial en el tratamiento de varios cánceres humanos. Tasisulam sódico induce la apoptosis a través de la vía intrínseca, lo que lleva a la liberación de citocromo c y a la muerte celular dependiente de caspasas .

Aplicaciones Científicas De Investigación

Tasisulam sódico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de las sulfonamidas y su reactividad.

Biología: Los investigadores lo utilizan para investigar los mecanismos de apoptosis celular y el papel de la vía intrínseca.

Mecanismo De Acción

Tasisulam sódico ejerce sus efectos a través de un mecanismo de doble faceta que involucra la catástrofe mitótica y la antiangiogénesis. Induce la apoptosis a través de la vía intrínseca, lo que lleva a la liberación de citocromo c y a la muerte celular dependiente de caspasas. Además, bloquea la formación de cordones celulares endoteliales inducida por el factor de crecimiento endotelial vascular, el factor de crecimiento epidérmico y el factor de crecimiento de fibroblastos, contribuyendo a sus propiedades antiangiogénicas .

Análisis Bioquímico

Biochemical Properties

Tasisulam sodium plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Additionally, this compound blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cancer cell death.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . This compound also increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . Additionally, it blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These molecular interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to induce apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . This compound also blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound displays dose-dependent antitumor efficacy, with a maximal reduction in tumor volume relative to control animals of 77% . High doses of this compound can lead to significant toxicity, including hematologic toxicity and myelosuppression . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It induces apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . The compound also interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly albumin-bound, which affects its distribution volume and clearance . In vivo pharmacokinetic studies in rats and dogs indicate that this compound is metabolized primarily by the liver and has low total plasma clearance with a relatively long half-life . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . These effects demonstrate the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Métodos De Preparación

La síntesis de tasisulam sódico implica varios pasos, incluida la sulfonilación de un derivado de bromotiofeno y la posterior cloración. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza a través de condiciones de reacción controladas y procesos de purificación .

Análisis De Reacciones Químicas

Tasisulam sódico experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Tasisulam sódico es único en comparación con otros agentes anticancerígenos debido a su doble mecanismo de acción. Los compuestos similares incluyen:

Sunitinib: Un agente anticancerígeno que bloquea la angiogénesis impulsada por el factor de crecimiento endotelial vascular a nivel de la cinasa receptora.

Sorafenib: Otro agente anticancerígeno con propiedades antiangiogénicas pero con diferentes objetivos moleculares.

Bevacizumab: Un anticuerpo monoclonal que inhibe el factor de crecimiento endotelial vascular, utilizado en la terapia del cáncer.

La combinación de inducción de catástrofe mitótica y antiangiogénesis de tasisulam sódico lo diferencia de estos compuestos similares, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.

Propiedades

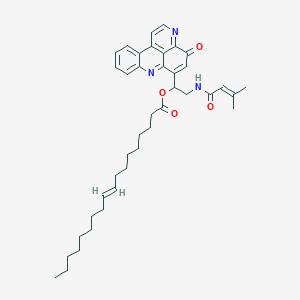

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tasisulam sodium involves the reaction of two key starting materials, 2,4-dichloro-5-fluoroaniline and 2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid, followed by several reaction steps to form the final product.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Water", "Acetic acid", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: 2,4-dichloro-5-fluoroaniline is reacted with 2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid in the presence of sodium hydroxide and methanol to form the intermediate product.", "Step 2: The intermediate product is then treated with sodium bicarbonate and water to form the free acid.", "Step 3: The free acid is then reacted with acetic acid and hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to form the final product, Tasisulam sodium.", "Step 5: The final product is purified by recrystallization using methanol and water, and dried to obtain the pure Tasisulam sodium product.", "Step 6: The pure Tasisulam sodium product is then analyzed for purity and quality using various analytical techniques." ] } | |

Número CAS |

519055-63-1 |

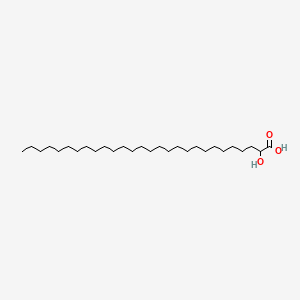

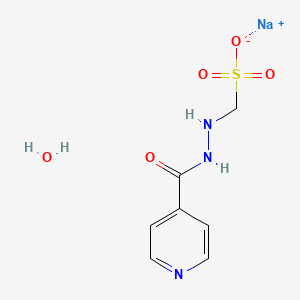

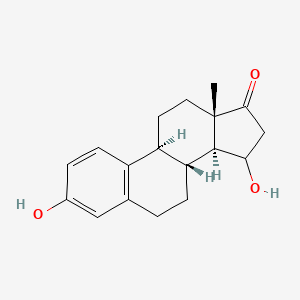

Fórmula molecular |

C11H6BrCl2NNaO3S2 |

Peso molecular |

438.1 g/mol |

Nombre IUPAC |

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide |

InChI |

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16); |

Clave InChI |

QSRNOFDYCBMUHQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

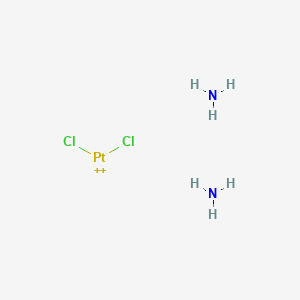

![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)